3,4-dichloro-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of chlorine atoms and a pyridine moiety further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 3,4-dichloro-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-chlorobenzene and thiophene-2-carboxylic acid, under specific conditions.
Pyridine Substitution: The attachment of the 5-methylpyridin-2-yl group to the benzothiophene core can be accomplished through a nucleophilic substitution reaction using a suitable pyridine derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3,4-dichloro-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: It has been investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
3,4-dichloro-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3,4-dichloro-1-benzothiophene-2-carboxamide: Lacks the pyridine moiety, which may result in different chemical reactivity and biological activity.
N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide:
3,4-dichloro-N-(2-pyridinyl)-1-benzothiophene-2-carboxamide: Contains a different pyridine substitution pattern, which may influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10Cl2N2OS |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-5-6-11(18-7-8)19-15(20)14-13(17)12-9(16)3-2-4-10(12)21-14/h2-7H,1H3,(H,18,19,20) |
InChI Key |
AIDFUQZHEASRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
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